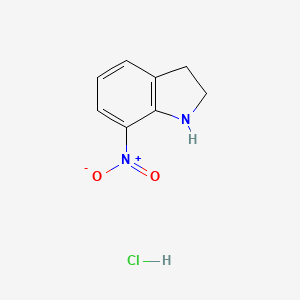

7-Nitroindoline hydrochloride

Description

Significance in Contemporary Organic Synthesis and Photochemistry

7-Nitroindoline (B34716) hydrochloride and its derivatives are pivotal in contemporary organic synthesis and photochemistry, primarily due to their function as photocleavable protecting groups. nih.govnih.gov These compounds are used to "cage" biologically active molecules, such as amino acids and carboxylic acids, rendering them inert until they are released by exposure to light. nih.govnih.govcore.ac.uk The photolytic properties of N-acyl-7-nitroindolines make them valuable as photocleavable protecting groups that can be efficiently removed with UV light. utep.edu

Upon activation with near-UV light (around 350 nm), N-acyl-7-nitroindolines generate highly reactive nitronic anhydride (B1165640) intermediates. nih.gov The subsequent reaction of this intermediate is dependent on the solvent. In the presence of nucleophiles like water, alcohols, or amines in inert solvents, the intermediate can acylate these molecules to produce carboxylic acids, esters, or amides, respectively, under neutral conditions. nih.govutep.edunih.govunifr.ch This reactivity makes them effective photochemical acylating agents. utep.edu For instance, they have been successfully applied in peptide fragment condensation and the synthesis of peptide thioesters. utep.edu

The activation can be achieved through a one-photon absorption process using UV light or via a two-photon absorption mechanism with infrared femtosecond laser light. utep.edu This two-photon activation allows for precise spatial and temporal control of the release of the active molecule, a significant advantage in complex biological systems and materials science, such as in the creation of well-resolved micropatterns on thin films. nih.govnih.gov

Beyond photochemistry, 7-nitroindoline hydrochloride serves as a crucial intermediate in medicinal chemistry. It is a building block in the synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) kinase inhibitors for cancer therapy research. chemshuttle.com The nitro group is noted for providing essential binding interactions within kinase domains. chemshuttle.com Furthermore, it is used to prepare fluorescent probes for detecting reactive oxygen species in cellular environments. chemshuttle.com

Historical Context of Nitroindoline (B8506331) Photochemistry Research

The exploration of nitroindoline photochemistry has a more recent history compared to other photoremovable groups like the 2-nitrobenzyl group. wiley-vch.de The foundational work on the photocleavage of 1-acyl-7-nitroindolines was reported by Amit and Patchornik and their colleagues in 1976. nih.govwiley-vch.de Their research established that N-acyl-7-nitroindolines are light-sensitive amides. nih.gov

The initial discoveries, dating back over four decades, showed that N-acyl-7-nitroindoline in an inert organic solvent, when in the presence of nucleophiles like water or alcohols, could be photochemically activated to acylate these nucleophiles. nih.gov Early studies focused on their potential as protecting groups in peptide synthesis, where photolysis in aqueous solvents converted them back into carboxylic acids. unifr.ch These pioneering studies laid the groundwork for the development of "caged compounds," which would become instrumental in studying dynamic biological processes on a millisecond timescale using techniques like laser flash photolysis. wiley-vch.denih.gov

Role as a Privileged Scaffold in Research Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govnih.gov The indoline (B122111) structure itself is considered a privileged scaffold because of its conformational flexibility and its established ability to modulate a variety of biological targets.

7-Nitroindoline, as a substituted indoline, serves as a valuable component in the design and synthesis of compound libraries aimed at drug discovery. nih.gov Its structure provides a versatile base that can be chemically modified to create a diverse range of molecules with different biological activities. chemshuttle.com The utility of the 7-nitroindoline scaffold is demonstrated by its incorporation into various research applications, including the development of kinase inhibitors and specialized linkers for solid-phase peptide synthesis. utep.educhemshuttle.com For example, 5-bromo-7-nitroindoline (B556508) has been used as a photoactivable group in the synthesis of complex molecules. unimib.it The ability of the indoline ring to form planar aromatic interactions is important for its binding affinity to target proteins. chemshuttle.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-nitro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-10(12)7-3-1-2-6-4-5-9-8(6)7;/h1-3,9H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHMOVIJXOLTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 7 Nitroindoline Hydrochloride and Its Derivatives

Direct Synthesis Approaches to the Indoline (B122111) Core

Direct synthesis of the indoline core, particularly with a nitro substituent at the 7-position, involves constructing the bicyclic system from acyclic or monocyclic precursors. One-step methods for synthesizing substituted indolines can be achieved through nickel/photoredox dual catalysis, which couples iodoacetanilides with alkenes. mit.edu This approach offers high regioselectivity for 3-substituted indoline products. mit.edu While not specifically detailed for 7-nitroindoline (B34716), such cyclization strategies represent a potential direct route if appropriately substituted precursors are used. Another strategy involves the palladium-catalyzed intermolecular cyclization of terminal alkynes and 2-haloanilines to form the indole (B1671886) scaffold, which could subsequently be reduced to the indoline core. researchgate.net

Precursor-Based Synthetic Routes

A significant portion of synthetic efforts towards 7-nitroindoline derivatives relies on the modification of pre-existing indole or indoline scaffolds. These multi-step sequences allow for precise control over the substitution pattern.

A common and logical precursor to 7-nitroindoline is 7-nitroindole. This route involves the initial synthesis of the nitro-substituted indole, followed by the reduction of the pyrrole ring's double bond. The synthesis of 7-nitroindoles can be achieved through various methods, including the direct nitration of specific indoline derivatives followed by dehydrogenation. google.com For instance, a 1-acylindoline-2-sulfonic acid alkali metal salt can be nitrated to yield a 1-acyl-7-nitroindoline-2-sulfonic acid derivative, which upon hydrolysis and dehydrogenation, produces 7-nitroindole. google.com Once 7-nitroindole is obtained, the subsequent reduction to 7-nitroindoline is a standard transformation, typically achieved through catalytic hydrogenation or with chemical reducing agents that selectively reduce the C2-C3 double bond of the indole ring.

The acylation of the nitrogen atom in 7-nitroindoline is a key transformation, as N-acyl-7-nitroindolines are widely studied for their photoreactive properties. nih.govproquest.com These compounds function as "caged" molecules, capable of releasing a carboxylic acid or acylating a nucleophile upon illumination with near-UV light. nih.govproquest.comutep.edu

However, the direct acylation of 7-nitroindoline presents a significant challenge. The strong electron-withdrawing effect of the nitro group at the C7 position deactivates the indoline nitrogen, reducing its nucleophilicity. nih.govacs.org Consequently, syntheses of N-acyl-7-nitroindolines often require multiple steps starting from indole or indoline precursors rather than a simple, direct acylation. nih.govnih.govresearchgate.net Alternative strategies involve activating the 7-nitroindoline, for example, by converting it into an intermediate carbamoyl (B1232498) chloride using triphosgene (B27547), which can then react with various nucleophiles. nih.gov This approach has been used to synthesize novel photoreactive 7-nitroindoline-S-thiocarbamates. nih.gov

Table 1: Examples of N-Derivatized 7-Nitroindolines and Their Applications

| Derivative Class | Synthetic Precursor | Key Reagent(s) | Application | Source(s) |

|---|---|---|---|---|

| N-Acyl-7-nitroindolines | 7-Nitroindoline | Acylating agents | Photocleavable protecting groups, photo-acylating agents | nih.govproquest.comnih.gov |

| 7-Nitroindoline-S-thiocarbamates | 5-Bromo-7-nitroindoline (B556508) | Triphosgene, Pyridine, Thiol | Photoreactive compounds | nih.govacs.org |

This table is interactive and can be sorted by column.

The synthesis of more complex, substituted 7-nitroindoline derivatives often requires elaborate multi-step pathways. These sequences may involve introducing substituents onto the aromatic ring before or after the formation and nitration of the indoline core.

For example, the synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates begins with commercially available 5-bromo-7-nitroindoline. nih.gov This precursor is reacted with triphosgene and pyridine to form a carbamoyl chloride intermediate, which is then trapped with a thiol to yield the final product. nih.gov This demonstrates a linear sequence where a pre-functionalized 7-nitroindoline is further derivatized.

Another example is the synthesis of 1-acetyl-5,7-dinitroindoline. nih.gov The photochemistry of this compound was studied to understand the effect of an additional electron-withdrawing group on its photoreactivity. nih.gov The synthesis of such dinitro compounds involves nitration steps that must be carefully controlled to achieve the desired substitution pattern. These multi-step syntheses are essential for fine-tuning the electronic and photochemical properties of the 7-nitroindoline scaffold for specific applications, such as in solid-phase peptide synthesis or as photocleavable crosslinkers. proquest.comutep.edu

Regioselective Nitration Approaches to 7-Nitroindoline Derivatives

Achieving regioselective nitration at the C7 position of the indoline ring is a significant synthetic hurdle. Traditional electrophilic nitration of the indoline or N-protected indoline often favors substitution at the C5 position due to electronic factors. tandfonline.com An efficient and facile process for regioselective C5 nitration of N-protected indolines uses ferric nitrate as the nitrating reagent under mild conditions, yielding moderate to excellent results. tandfonline.com

However, forcing nitration at the C7 position requires specific strategies. A breakthrough in this area was the discovery that direct nitration of an indoline derivative could yield a 7-nitro product. google.com This was achieved by using an alkali metal salt of 1-acetylindoline-2-sulfonic acid as the substrate. Nitration of this compound with acetyl nitrate, formed from acetic anhydride (B1165640) and nitric acid, unexpectedly resulted in nitration at the C7 position, not the C5 position. google.com This method represented the first successful synthesis of a 7-nitroindoline derivative via direct nitration of an indoline core. google.com This regiochemical outcome is attributed to the directing effects of the substituents on the indoline ring.

Table 2: Comparison of Regioselective Nitration Methods for Indolines

| Position | Substrate | Nitrating Agent | Conditions | Outcome | Source(s) |

|---|---|---|---|---|---|

| C5 | N-acetyl indoline | Ferric nitrate (Fe(NO₃)₃·9H₂O) | CH₃CN, 40°C | High regioselectivity for 5-nitro-N-acetylindoline | tandfonline.com |

| C7 | Sodium 1-acetylindoline-2-sulfonate | Acetyl nitrate (from Ac₂O and HNO₃) | Acetic anhydride | High regioselectivity for 7-nitro derivative | google.com |

This table is interactive and can be sorted by column.

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netjetir.orgepa.gov These principles can be applied to the synthesis of 7-nitroindoline hydrochloride and its derivatives.

Key areas for sustainable improvement include:

Safer Reagents: Traditional nitration methods often employ harsh and hazardous reagents like concentrated nitric and sulfuric acids. rsc.org The development of milder and more selective nitrating agents, such as the ferric nitrate system for C5 nitration or the acetyl nitrate protocol for C7 nitration, aligns with the green chemistry goal of using less hazardous chemical syntheses. google.comtandfonline.comepa.gov Recent advances in the nitration of indoles under non-acidic and non-metallic conditions, using reagents like trifluoroacetyl nitrate generated in situ, further contribute to this goal. rsc.orgrsc.org

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. epa.gov Multi-step syntheses, while often necessary, can generate significant waste. nih.gov Developing more convergent or one-pot syntheses, such as the nickel/photoredox-catalyzed cyclization to form the indoline core, can improve atom economy and reduce the process mass intensity (PMI). mit.edu

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled. jetir.orgepa.gov The use of palladium catalysts in cyclization reactions to build the indole/indoline skeleton is an example of applying this principle. researchgate.netorganic-chemistry.org

Renewable Feedstocks: A long-term goal of green chemistry is to use renewable raw materials instead of depleting fossil fuels. epa.govskpharmteco.com While specific applications to 7-nitroindoline are not widely reported, the broader trend involves sourcing starting materials from biomass. skpharmteco.com

By focusing on these principles, future synthetic protocols for 7-nitroindoline and its derivatives can be made more sustainable and environmentally benign.

Photochemical Reactivity and Transformations of 7 Nitroindoline Derivatives

Photolysis Mechanisms and Pathways

The uncaging mechanism of the 7-nitroindolinyl family of chromophores has been a subject of detailed investigation. Upon excitation, these compounds undergo a series of transformations that ultimately lead to the release of the protected species. The process is understood to proceed through specific, short-lived intermediate species.

One-photon excitation, typically using UV light around 350 nm, is a common method to induce the photolysis of 7-nitroindoline (B34716) derivatives. acs.orgacs.orgnih.gov Studies on compounds like 5-bromo-7-nitroindoline-S-ethylthiocarbamate have demonstrated that they undergo efficient photolytic cleavage upon irradiation with 350 nm light. acs.org This process leads to the formation of photoproducts such as 5-bromo-7-nitrosoindoline. acs.orgacs.orgnih.gov The progression of the photolysis can be monitored using UV-vis spectrophotometry. acs.org For some derivatives, such as 1-acetyl-4,5-methylenedioxy-7-nitroindoline, irradiation at 350 nm may not lead to a reaction, indicating that excessive electron-donation can create non-productive pathways for the excited state. nih.gov

7-Nitroindoline derivatives are also amenable to two-photon excitation (2PE), a technique that offers greater spatial and temporal control over the release of the caged molecule. researchgate.netresearchgate.net This process typically utilizes near-infrared (NIR) femtosecond laser light, for instance at 710 nm, to achieve excitation. acs.orgresearchgate.net The simultaneous absorption of two photons provides the energy required to initiate the photolytic cleavage. researchgate.net This has been demonstrated for N-acyl-7-nitroindolines and 7-nitroindoline-S-thiocarbamates. acs.orgresearchgate.net The photoreactive amide bond in N-peptidyl-7-nitroindolines, for example, can be cleaved using two-photon excitation with a femtosecond laser at 710 nm, resulting in smaller peptide fragments. researchgate.net The fluorescence decay of these compounds upon irradiation can be used to confirm that a two-photon absorption process is occurring. acs.org A key indicator of a two-photon process is a quadratic relationship between the reaction rate and the laser intensity. researchgate.net

| Excitation Method | Wavelength | Compound Class | Outcome |

| One-Photon | 350 nm | 7-Nitroindoline-S-thiocarbamates | Photolytic cleavage, formation of 7-nitrosoindoline derivatives. acs.orgacs.org |

| Two-Photon | 710 nm | N-acyl-7-nitroindolines, N-peptidyl-7-nitroindolines, 7-nitroindoline-S-thiocarbamates | Cleavage of N-acyl or N-peptidyl bond, release of caged molecule. acs.orgresearchgate.net |

The photolysis of 1-acyl-7-nitroindolines is understood to proceed through key transient intermediates. nih.govresearchgate.net Following photoexcitation, a critical step involves the photochemical transfer of the acetyl group from the amide nitrogen to one of the oxygen atoms of the nitro group. nih.govresearchgate.net This leads to the formation of a crucial intermediate known as an acetic nitronic anhydride (B1165640). nih.govresearchgate.net Laser flash photolysis studies have identified a transient species with a maximum absorption at 450 nm, which is attributed to this nitronic anhydride intermediate. nih.govresearchgate.net This intermediate is short-lived and its decay leads to the release of the carboxylic acid and the formation of a nitroso-3H-indole, which then tautomerizes to the more stable 7-nitrosoindole. nih.govresearchgate.net In the case of 7-nitroindoline thiocarbamates, photolysis at 350 nm results in the formation of 7-nitrosoindoline, which can exist in equilibrium with its dimeric forms. acs.orgacs.orgnih.gov

While many photolysis pathways of 7-nitroindoline derivatives proceed through the intermediates described above, alternative mechanisms involving free radicals have also been proposed. For 7-nitroindoline-S-thiocarbamates, experimental data and quantum chemistry calculations support a radical fragmentation mechanism. acs.org This proposed pathway differs from those reported for N-acyl-7-nitroindolines. acs.org The photolysis is suggested to proceed via a radical fragmentation that leads to the formation of 7-nitrosoindoline and corresponding disulfides as major products. acs.org

The efficiency of the photocleavage of 1-acyl-7-nitroindolines is significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov Electron-donating groups can have a pronounced effect. For instance, a 4-methoxy substituent has been shown to more than double the photolysis efficiency compared to the unsubstituted parent compound. researchgate.net However, very strong electron-donating groups, such as a 4-dimethylamino group, can render the molecule essentially inert to photolysis, likely by quenching the excited state. researchgate.net

Conversely, the introduction of electron-withdrawing groups can also enhance photolysis efficiency. For example, 1-acetyl-5,7-dinitro- and 1-acetyl-4-methoxy-5,7-dinitroindolines both exhibit improved photolysis efficiency in aqueous solution compared to the mono-nitro analogue. nih.gov However, the photolysis of these dinitro compounds can be less "clean," yielding mixed photoproducts, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles. nih.gov This suggests that while efficiency may be increased, the reaction can proceed through multiple pathways. nih.gov

| Substituent | Position | Effect on Photocleavage Efficiency | Reference |

| Methoxy | 4 | >2-fold improvement | researchgate.net |

| Dimethylamino | 4 | Renders compound inert | researchgate.net |

| Methylenedioxy | 4,5 | Renders compound inert | nih.gov |

| Nitro | 5,7 | Improved efficiency | nih.gov |

| Methoxy and Nitro | 4 and 5,7 | Improved efficiency | nih.gov |

Computational studies using density functional theory have revealed that the photo-uncaging mechanism of 1-acyl-7-nitroindoline involves a competition between two primary pathways: a classical cyclization pathway and an acyl migration pathway. chemrxiv.orgnih.govresearchgate.net The acyl migration mechanism has characteristics of both a Norrish Type I and a 1,6-nitro-acyl variation of a Norrish Type II reaction. chemrxiv.orgnih.govresearchgate.net The energetic difference between the transition states for these two pathways is calculated to be very small, suggesting that both mechanisms can occur competitively. chemrxiv.org These computational models help to explain the electronic and steric factors that govern this competition. chemrxiv.orgresearchgate.net For both the 4-methoxy-5,7-dinitroindolinyl (MDNI) and the mononitro (MNI) analogues, there are negligible energetic differences in their uncaging mechanisms. nih.gov The experimentally observed higher quantum yields for MDNI derivatives are attributed to a more favorable intersystem crossing to the triplet state, due to a greater number of available triplet excited states with the correct symmetry. nih.gov

Solvent-Dependent Photoreactivity and Quantum Yields

The photochemical behavior of 7-nitroindoline derivatives, particularly N-acyl-7-nitroindolines, is profoundly influenced by the solvent environment, which can dictate the reaction pathway and the distribution of photoproducts. nih.govresearchgate.net The water content in organic solvents like acetonitrile (CH₃CN) is a critical factor determining the outcome of the photoreaction. nih.govresearchgate.net

Research on 1-acyl-7-nitroindolines has revealed two competing, solvent-dependent reaction pathways that emerge from a common photogenerated intermediate. nih.govresearchgate.net In solutions with low water content, the photolysis proceeds primarily through a standard addition-elimination mechanism (AAC2), where a water molecule acts as a nucleophile. This pathway results in the release of the carboxylic acid and the regeneration of the 7-nitroindoline ring system. researchgate.net

Conversely, in solutions with a higher water concentration, the predominant reaction pathway shifts to an AAL1-like cleavage. nih.govresearchgate.net This mechanism involves a formal intramolecular redox reaction within the aromatic ring system. The final products of this pathway are the released carboxylic acid and a 7-nitrosoindole, which is formed after the tautomerization of an initial nitroso-3H-indole intermediate. nih.govresearchgate.net The relative yields of the 7-nitroindoline and 7-nitrosoindole photoproducts are thus highly sensitive to the proportion of water in the solvent mixture. researchgate.net

This solvent-dependent branching of the reaction pathway highlights the critical role of water in the deacylation mechanism. The choice of solvent is therefore a key parameter for controlling the photochemical release and the nature of the resulting products. For other derivatives, such as 7-nitroindoline-S-thiocarbamates, photolysis has been studied in aqueous/organic solvent mixtures like 4:1 CH₃CN/H₂O to ensure solubility and accommodate potential applications involving biomolecules. acs.org

| Water Content | Predominant Reaction Pathway | Major Aromatic Product |

|---|---|---|

| Low | Addition-Elimination (AAC2) | 7-Nitroindoline researchgate.net |

| High | AAL1-like Cleavage | 7-Nitrosoindole nih.govresearchgate.net |

Photophysical Insights into Excited State Dynamics

The photochemical transformations of 7-nitroindoline derivatives are initiated by the absorption of light, leading to a complex series of events in the excited state. Studies indicate that the specific excited state involved can differ depending on the derivative. For 1-acyl-7-nitroindolines, evidence supports a mechanism proceeding through the triplet excited state (T₁). nih.govresearchgate.net Upon excitation, a key photochemical step is the transfer of the acyl group from the amide nitrogen to an oxygen atom of the nitro group, forming a critical, short-lived intermediate known as a nitronic anhydride. nih.govresearchgate.net

Nanosecond laser flash photolysis studies in purely aqueous solutions have provided direct evidence for this transient intermediate. nih.gov An intense transient absorption with a maximum at 450 nm was observed immediately following the laser pulse (within 20 ns). nih.gov This species undergoes single-exponential decay with an observed rate constant (kₒₑₛ) of 5 x 10⁶ s⁻¹, corresponding to a sub-microsecond lifetime. nih.gov This decay is assigned to the rapid release of the carboxylic acid and the formation of the nitroso-3H-indole intermediate, which subsequently tautomerizes. nih.gov

In contrast, for 7-nitroindoline-S-thiocarbamates, quantum chemistry calculations suggest a different photolytic pathway. acs.org Vertical Time-Dependent Density Functional Theory (TDA) evaluations of the ground state Intrinsic Reaction Coordinate (IRC) suggest that the lowest singlet excited state (S₁) fragments without an activation barrier. acs.org This indicates that for these derivatives, the reaction may proceed directly from the S₁ state, bypassing the need for intersystem crossing to the triplet manifold. acs.org

Many 7-nitroindoline derivatives, including N-acyl derivatives and S-thiocarbamates, are fluorescent. acs.org This fluorescence is consumed as the photoreaction proceeds, leading to the formation of non-fluorescent products like nitrosoindolines. acs.org The decay of this fluorescence can be used to monitor the photolysis and provides a method for investigating the absorption process, including two-photon absorption phenomena. acs.org

| Derivative Class | Proposed Excited State | Transient Intermediate | Transient λₘₐₓ | Transient Decay Rate (in H₂O) |

|---|---|---|---|---|

| 1-Acyl-7-nitroindoline | Triplet (T₁) nih.govresearchgate.net | Nitronic Anhydride nih.govresearchgate.net | 450 nm nih.gov | 5 x 10⁶ s⁻¹ nih.gov |

| 7-Nitroindoline-S-thiocarbamate | Singlet (S₁) acs.org | Not Applicable (direct fragmentation) | Not Applicable | Not Applicable |

Mechanistic Investigations of 7 Nitroindoline Photochemistry

Kinetic Studies of Photolytic Processes

Kinetic analysis of the photolytic processes of 7-nitroindoline (B34716) derivatives reveals rapid reaction rates, consistent with their function as efficient photoactivated groups.

Nanosecond laser flash photolysis studies of N-acyl-7-nitroindolines in aqueous solutions have provided direct insight into the lifetime of the key nitronic anhydride (B1165640) intermediate nih.govresearchgate.netrsc.org. Upon laser excitation, a transient species with a maximum absorption at 450 nm, attributed to the nitronic anhydride, appears within the 20 ns pulse of the laser nih.govresearchgate.netrsc.org. This intermediate undergoes a rapid, single-exponential decay. In a wholly aqueous medium, the observed rate constant (k_obs) for this decay is approximately 5 x 10⁶ s⁻¹, indicating that the release of the carboxylic acid occurs on a sub-microsecond timescale nih.govresearchgate.netrsc.org.

For 7-nitroindoline-S-thiocarbamates, kinetic studies have been performed by monitoring the reaction progress using UV-vis spectrophotometry nih.govacs.org. When irradiated in a photochemical reactor with 350 nm lamps, the photolysis of these compounds in an acetonitrile/water mixture was observed to be complete within 10 minutes nih.gov. The presence of clear isosbestic points during the reaction indicates a clean conversion from the starting thiocarbamate to the final UV-active nitrosoindoline product acs.org. Progressive photolysis spectra for dinitro-derivatives also show a systematic evolution of spectral features over time, with significant changes occurring within seconds of irradiation rsc.org.

The table below presents key kinetic data from studies on 7-nitroindoline derivatives.

| Derivative | Method | Measured Parameter | Value/Time |

| N-Acyl-7-nitroindoline | Nanosecond Laser Flash Photolysis | Rate constant (k_obs) of nitronic anhydride decay | 5 x 10⁶ s⁻¹ |

| 7-Nitroindoline-S-thiocarbamate | UV-vis Spectrophotometry | Reaction Completion Time | ~10 minutes |

| 1-Acetyl-5,7-dinitroindoline | UV-vis Spectrophotometry | Time for significant spectral change | 5-30 seconds |

This table synthesizes kinetic data from various photolysis experiments. nih.govresearchgate.netrsc.orgnih.govrsc.org

Deuterium Isotope Effects in Reaction Mechanism Studies

The use of deuterium isotope effects has been a valuable tool in probing the mechanistic details of the competing pathways in the photolysis of N-acyl-7-nitroindolines nih.govresearchgate.netrsc.orgacs.org. By comparing reaction outcomes in H₂O-CH₃CN versus D₂O-CD₃CN solvent systems, researchers can infer the role of proton transfer steps in the reaction mechanisms.

These studies were integral to supporting the proposed dual-pathway mechanism that originates from the common nitronic anhydride intermediate nih.govresearchgate.net. The relative yields of the two major photoproducts, 7-nitrosoindole and 7-nitroindoline, are sensitive to the isotopic composition of the solvent researchgate.net. This sensitivity helps to distinguish between the A(AL)1-like pathway, which is more dominant in highly aqueous media and involves intramolecular processes, and the A(AC)2 pathway, which is more prevalent in low-water conditions and relies on the nucleophilic attack of a solvent water molecule nih.govresearchgate.netrsc.org. While the specific quantitative isotope effect values are complex, their qualitative impact on the product distribution provides critical evidence for the proposed solvent-dependent mechanistic switch researchgate.netmdpi.com.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for mapping the intricate potential energy surfaces of 7-nitroindoline photochemical reactions, providing insights that are often inaccessible through experimental means alone mdpi.compku.edu.cn.

Density Functional Theory (DFT) has been successfully applied to elucidate the reaction pathways for 7-nitroindoline derivatives, particularly for the novel S-thiocarbamates nih.govresearchgate.net. Using the B3LYP functional with the 6-31G(d,p) basis set, researchers have calculated the ground state (S₀) intrinsic reaction coordinate (IRC) and the vertical lowest singlet excited state (S₁) potential energy surfaces nih.govresearchgate.netacs.org.

These calculations revealed key energetic details of the proposed mechanism:

The ground state reaction to form the key intermediate is highly endoergic (+27.84 kcal/mol) with a substantial activation energy of 40.45 kcal/mol, indicating it is not a thermally accessible pathway nih.gov.

In contrast, the calculation of the S₁ excited state shows an activation-less process leading to a minimum near the ground state transition state, strongly supporting a photochemically facile pathway nih.gov.

DFT calculations also helped to identify a subsequent photochemical isomerization path from a (Z)-intermediate to a more stable (E)-intermediate, from which radical fragmentation could proceed acs.org.

| Computational Parameter | Method | Calculated Value (kcal/mol) | Interpretation |

| Ground State (S₀) Reaction Energy | B3LYP/6-31G(d,p) | +27.84 | Highly endoergic reaction |

| Ground State (S₀) Activation Energy | B3LYP/6-31G(d,p) | 40.45 | Thermally forbidden pathway |

| Excited State (S₁) Process | Vertical TDA | Activation-less | Photochemically allowed pathway |

This table summarizes the key energetic data from DFT calculations on a model 7-nitroindoline-S-thiocarbamate. nih.gov

Intersystem crossing (ISC) is a critical process in the photochemistry of many nitroaromatic compounds, involving a radiationless transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state) rsc.orgrsc.org. For N-acyl-7-nitroindolines, the reaction mechanism is understood to proceed via the first triplet excited state (T₁) nih.govresearchgate.netrsc.orgacs.org. This implies that after initial photoexcitation to a singlet state (S₁), an efficient ISC must occur to populate the reactive T₁ state.

Nitroaromatic compounds are known to undergo exceptionally fast, sub-picosecond ISC, which is one of the strongest spin-orbit couplings observed in organic molecules rsc.orgresearchgate.net. Theoretical studies on related nitroaromatic systems suggest that after light absorption, the molecule relaxes in the S₁ state and then undergoes ultrafast ISC to a triplet state (e.g., T₂), which acts as a gateway to the triplet manifold nih.gov.

Applications of 7 Nitroindoline Derivatives in Advanced Chemical Research

As Photocleavable Protecting Groups in Synthetic Chemistry

One of the most significant applications of 7-nitroindoline (B34716) derivatives is their use as photocleavable protecting groups (PPGs), often referred to as "caging" groups. These groups can mask a functional group in a molecule, rendering it inactive until it is "uncaged" by irradiation with light, typically in the near-UV range nih.govchim.itresearchgate.net. This light-induced removal of the protecting group allows for precise spatial and temporal control over the release of a biologically active molecule or a reactive species, making it an invaluable tool in various fields.

The photochemical activation of N-acyl-7-nitroindolines can be achieved through a one-photon absorption process using UV light (e.g., 350 nm) or via a two-photon absorption mechanism with infrared femtosecond laser light (e.g., 710 nm) nih.govchim.it. The two-photon process is particularly advantageous for applications in biological systems as it allows for deeper tissue penetration and higher spatial resolution researchgate.net. Upon photoactivation, N-acyl-7-nitroindolines generate highly reactive nitronic anhydride (B1165640) intermediates nih.gov. The subsequent reaction pathway is dependent on the solvent. In aqueous media, an elimination reaction occurs, leading to the release of the carboxylic acid and the formation of 7-nitrosoindole nih.gov.

In Peptide Synthesis and Post-Synthetic Modification

The precise control offered by 7-nitroindoline-based PPGs has found significant utility in peptide chemistry. N-acyl-7-nitroindolines serve as effective photolabile protecting groups for carboxylic acids nih.gov. This strategy has been applied in solid-phase peptide synthesis (SPPS), where a 7-nitroindoline-based linker can be used to attach a peptide to a solid support. The peptide can then be cleaved from the resin under neutral conditions using light, which is orthogonal to the acid- and base-labile protecting groups commonly used in peptide synthesis nih.gov.

This photochemical approach has been employed in the convergent synthesis of N-glycopeptides and the synthesis of peptide thioesters nih.gov. Furthermore, researchers have developed methods for the photochemical synthesis of peptide fragments and have demonstrated the concomitant cleavage and cyclization of peptides on-resin nih.gov. A notable example involves a 34-mer polypeptide containing multiple N-peptidyl-7-nitroindoline units within its backbone. Upon two-photon excitation, the photoreactive amide bonds are cleaved, resulting in the fragmentation of the polypeptide, which has potential applications in materials engineering mdpi.com.

For Light-Induced Release of Molecular Entities

The concept of "caged compounds" involves the temporary inactivation of a biologically active molecule by attaching a PPG. 7-Nitroindoline derivatives are widely used for this purpose, enabling the controlled release of signaling molecules, neurotransmitters, and other bioactive substances with high spatial and temporal precision chim.itresearchgate.net.

The light-induced release of these molecules allows researchers to study complex biological processes in real-time. For example, "caged" neurotransmitters like 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-glutamate) are used extensively in neuroscience to study synaptic transmission and neuronal circuitry unimi.it. By focusing a laser on a specific location, researchers can release glutamate and activate specific neurons or even individual synapses, providing insights into brain function. The table below summarizes key characteristics of some 7-nitroindoline-based caged compounds.

| Caged Molecule | Protecting Group Derivative | Excitation Wavelength | Application |

| Carboxylic Acids | N-acyl-7-nitroindoline | ~350 nm (1-photon), ~710 nm (2-photon) | General synthesis, release of bioactive acids |

| Peptides | N-peptidyl-7-nitroindoline | ~710 nm (2-photon) | Controlled peptide release, materials science |

| L-Glutamate | 4-Methoxy-7-nitroindolinyl (MNI) | ~720 nm (2-photon) | Neuroscience research, neuronal activation |

| GABA | DPNI-GABA | Not specified | Neuroscience research, inhibitory signaling |

| Glycine | DPNI-glycine | Not specified | Neuroscience research, inhibitory signaling |

As Versatile Synthetic Building Blocks and Reagents

Beyond their role as photocleavable protecting groups, 7-nitroindoline derivatives are valuable synthetic intermediates for the construction of more complex molecular architectures. The inherent reactivity of the indoline (B122111) core, combined with the electron-withdrawing nature of the nitro group, provides a rich platform for a variety of chemical transformations. However, it is noted that the synthesis of N-acyl-7-nitroindolines can be challenging due to the poor nucleophilicity of the indoline nitrogen, often requiring the use of highly reactive acylating agents like acid chlorides chim.itresearchgate.netnih.gov.

In the Construction of Complex Organic Molecules

The 7-nitroindoline scaffold can be elaborated through various synthetic manipulations. For instance, the aromatic ring can undergo further substitution reactions, and the indoline nitrogen can be functionalized to introduce different substituents. The nitro group itself is a versatile functional handle that can be reduced to an amine, which then opens up a plethora of subsequent reactions, such as diazotization or condensation, to build more complex structures. Although the primary focus in the literature has been on the photochemical properties of N-acyl derivatives, the foundational 7-nitroindoline structure serves as a key starting material for these more elaborate molecules.

Role in Heterocyclic Compound Synthesis

While specific examples of using 7-nitroindoline as a precursor for the synthesis of other complex, fused heterocyclic systems are not extensively documented in the reviewed literature, its structure presents several features that are amenable to such transformations. The inherent reactivity of the indoline nucleus and the presence of the nitro group suggest potential pathways for constructing novel heterocyclic frameworks.

Theoretically, the 7-nitroindoline scaffold could be utilized in several ways:

Reduction and Cyclization: The nitro group at the 7-position can be chemically reduced to an amino group (-NH2). This resulting 7-aminoindoline is a diamine derivative, where one amine is part of the indoline ring and the other is attached to the benzene ring. Such ortho-diamine functionalities are classic precursors for the synthesis of fused five- or six-membered heterocycles, such as benzimidazoles or quinoxalines, through condensation reactions with appropriate dicarbonyl compounds or their equivalents.

Reactions of the Indoline Core: The indoline nitrogen and the adjacent C-2 methylene group possess reactivity that can be exploited for annulation reactions, where another ring is fused onto the existing indoline structure.

Photochemical Transformation Products as Precursors: The photolysis of N-acyl-7-nitroindolines in aqueous media yields 7-nitrosoindoles nih.gov. The nitroso group can participate in various cyclization and condensation reactions, potentially serving as a handle for the synthesis of new heterocyclic systems.

These potential synthetic routes highlight the untapped utility of 7-nitroindoline as a building block for creating diverse and complex heterocyclic molecules, an area that warrants further exploration.

Integration into Advanced Materials Science Research

The unique photochemical properties of 7-nitroindoline derivatives have been leveraged in the field of materials science, particularly for the development of "smart" materials that respond to light. These materials can undergo changes in their physical or chemical properties upon irradiation, enabling applications in areas such as photolithography, tissue engineering, and controlled drug delivery.

A key application is the creation of photodegradable hydrogels. Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By incorporating 7-nitroindoline-based photocleavable crosslinkers into the hydrogel matrix, it is possible to create materials that degrade or dissolve when exposed to light nih.gov. This allows for the precise spatial and temporal control of the hydrogel's properties, which can be used to release encapsulated cells or drugs, or to create micro-patterns within the material for guiding cell growth rsc.org. Researchers have synthesized crosslinkers containing N-acyl-7-nitroindoline and N-thiocarbamoyl-7-nitroindoline moieties to crosslink amine-containing polymers like gelatin. The resulting hydrogels can be degraded by illumination with UV light nih.govrsc.org.

Furthermore, the ability to induce cleavage with two-photon excitation allows for the fabrication of three-dimensional microstructures within these materials mdpi.com. Thin films containing amino acid and peptide derivatives of 7-nitroindoline have been used for micropatterning, demonstrating the potential of these compounds in advanced manufacturing and biofabrication nih.gov. The table below lists some of the materials science applications of 7-nitroindoline derivatives.

| Application Area | 7-Nitroindoline Derivative Used | Stimulus | Outcome |

| Photodegradable Hydrogels | N-acyl-7-nitroindoline crosslinkers | UV light (~350 nm) | Hydrogel degradation, release of encapsulated agents |

| 3D Microstructure Fabrication | Polypeptides with N-peptidyl-7-nitroindoline | Femtosecond laser (~710 nm) | Spatially controlled material cleavage |

| Micropatterning | Thin films of 7-nitroindoline derivatives | Femtosecond laser (~710 nm) | Creation of high-resolution patterns on surfaces |

| Bioinks and Cell Matrices | Photocleavable crosslinkers | Light | Tunable mechanical and structural properties for cell growth |

For Three-Dimensional Microstructure Fabrication

Derivatives of 7-nitroindoline have emerged as highly effective photoactive compounds for advanced applications in three-dimensional (3D) microstructure fabrication. Their utility in this field is primarily due to their capacity for photolytic cleavage, which can be triggered by either one-photon or two-photon absorption (TPA). This precise spatiotemporal control over cleavage makes them ideal for techniques like photolithography and micropatterning. acs.orgnih.gov

Researchers have successfully utilized thin films composed of amino acid and peptide derivatives of 7-nitroindolines for micropatterning. nih.gov The process involves using two-photon photolysis with a femtosecond laser, often at wavelengths around 710 nm, to induce cleavage and create intricate patterns. nih.gov This capability is crucial for fabricating complex 3D structures with high resolution.

A significant area of application is in the development of photodegradable hydrogels, which serve as scaffolds or "bioinks" in biophotolithography. biomaterials.orgutep.edu By incorporating 7-nitroindoline-based photocleavable crosslinkers into polymers like gelatin, it is possible to create hydrogels that can be selectively degraded upon exposure to light. utep.edu This allows for the precise fabrication of microstructures within the hydrogel matrix, which can be used to create controlled environments for cell culture or to engineer complex tissue-like structures. biomaterials.org The ability to alter the mechanical properties of the hydrogel with light provides a dynamic platform for advanced biological research. utep.edu

The development of 7-nitroindoline thiocarbamates has further expanded these possibilities. These compounds also exhibit both one-photon and two-photon absorption mechanisms, making them suitable for high-precision photolithography applications where controlled, localized material modification is essential. acs.org

| Application Area | 7-Nitroindoline Derivative Type | Fabrication Technique | Key Feature |

| Micropatterning | Amino acid and peptide derivatives | Two-Photon Photolysis | High spatial resolution using femtosecond lasers. nih.gov |

| Photodegradable Hydrogels | N-acyl-7-nitroindoline crosslinkers | Biophotolithography | Light-induced degradation for creating channels and patterns in scaffolds. biomaterials.orgutep.edu |

| Photolithography | 7-Nitroindoline thiocarbamates | One- and Two-Photon Absorption | Precise spatiotemporal control for creating microstructures. acs.org |

Development of Photoreactive Linkers in Polymeric and Biomimetic Systems

The unique photochemical properties of 7-nitroindoline derivatives have made them a cornerstone in the development of photoreactive and photocleavable linkers. These linkers are instrumental in creating advanced polymeric and biomimetic systems where external control over molecular connections is desired. The core functionality lies in the N-acyl-7-nitroindoline moiety, which can be cleaved with near-UV light (around 350 nm) or via a two-photon absorption mechanism with infrared laser light. biomaterials.orgutep.edu

A key advantage of 7-nitroindoline-based linkers over more traditional o-nitrobenzyl-based compounds is that their photolysis does not produce aldehyde or ketone byproducts. biomaterials.org This is particularly important in biological applications, as these byproducts can cause unwanted side reactions with amines present in cells or the matrix, such as Schiff base formation. biomaterials.org

Research has led to the synthesis of a variety of homobifunctional crosslinkers based on both N-acyl-7-nitroindoline and N-thiocarbamoyl-7-nitroindoline structures. utep.edu These linkers are often equipped with N-hydroxysuccinimide esters to facilitate the crosslinking of amine-containing polymers, such as gelatin, to form hydrogels. biomaterials.orgutep.edu The resulting crosslinked materials can be degraded by light, allowing for the reversible control of the material's properties. utep.edu Such photoreactive hydrogels have significant potential as tunable cell culture platforms and as smart biomaterials for tissue engineering. biomaterials.org

Furthermore, N-acyl-7-nitroindoline-based photolabile linkers have been developed for solid-phase peptide synthesis (SPPS). nih.govutep.edu These linkers enable the photoinduced release of linear and cyclic amides from the solid support, providing a mild and efficient method for synthesizing complex peptides under neutral conditions. nih.gov The versatility of these linkers is highlighted by their use in the photochemical synthesis of peptide thioesters and hydrazides. nih.gov

| Linker Type | Photoreactive Moiety | Activation Wavelength | Key Applications | Advantages |

| Photocleavable Crosslinkers | N-acyl-7-nitroindoline (NA7N) | ~350 nm (UV) or ~710 nm (IR Laser) | Crosslinking amine-containing polymers; creating photodegradable hydrogels. biomaterials.orgutep.edu | No aldehyde/ketone byproducts. biomaterials.org |

| Photocleavable Crosslinkers | N-thiocarbamoyl-7-nitroindoline (NT7N) | ~350 nm (UV) or ~710 nm (IR Laser) | Development of new classes of photocleavable systems. biomaterials.orgutep.edu | Expands the scope of photoreactive moieties. nih.gov |

| Solid-Phase Synthesis Linker | N-acyl-7-nitroindoline | ~350 nm (UV) | Photoinduced release of peptides and amides from solid supports. nih.gov | Mild cleavage under neutral conditions. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Studies

UV-Visible Spectrophotometry in Monitoring Photoreactions

UV-Visible spectrophotometry is a fundamental tool for monitoring the progress of photoreactions involving 7-nitroindoline (B34716) derivatives. By measuring the change in absorbance at specific wavelengths over time, researchers can track the depletion of reactants and the formation of products.

In studies of 7-nitroindoline-S-thiocarbamates, photolysis was initiated using 350 nm light. acs.org The reaction progress was monitored by recording UV-vis spectra at various time intervals. acs.org These experiments, typically conducted in a solvent mixture like acetonitrile/water to ensure solubility, show a decrease in the absorbance band of the starting material and the emergence of new bands corresponding to the photoproducts. acs.org For instance, different 7-nitroindoline-S-thiocarbamate derivatives exhibit distinct absorption maxima, which are monitored during the photoreaction. acs.org

| Compound | Absorption Maximum (λmax) |

|---|---|

| 7-nitroindoline-S-ethyl-thiocarbamate | 359 nm |

| 7-nitroindoline-S-dodecyl-thiocarbamate | 352 nm |

| 7-nitroindoline-S-para-methylphenyl-thiocarbamate | 346 nm |

This technique provides valuable kinetic data and allows for the determination of photochemical quantum yields, offering a quantitative measure of the efficiency of the photoreaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product and Intermediate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of photoproducts and, in some cases, thermally stable intermediates. Both ¹H and ¹³C NMR are used to provide detailed information about the molecular framework of the compounds formed after photolysis.

Following the irradiation of 7-nitroindoline-S-thiocarbamates, NMR analysis was crucial in identifying the major aromatic photoproduct as a 7-nitrosoindoline derivative. acs.org This was an unexpected result, as related N-acyl-7-nitroindolines typically yield 7-nitroindolines or 7-nitrosoindoles. acs.org

A particularly insightful application of this technique was a temperature-dependent NMR study. The ¹H NMR spectrum of the photoproduct at 25 °C showed a notably broad, downfield-shifted signal for one of the aromatic protons. acs.org By varying the temperature from -60 to +50 °C, researchers observed that this signal sharpened at temperatures both below and above 30 °C. acs.org This behavior is indicative of a dynamic equilibrium occurring on the NMR timescale, suggesting the product exists as a mixture of interconverting species, likely the 7-nitrosoindoline monomer and its corresponding dimers. acs.org

Mass Spectrometry in Mechanistic Investigations and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of reaction products and intermediates, thereby confirming their identity. In the study of 7-nitroindoline photochemistry, MS was used in conjunction with NMR to confirm the structures of the photoproducts. acs.org

Analysis of the photolysis products of 7-nitroindoline-S-thiocarbamates by mass spectrometry confirmed the formation of the proposed 7-nitrosoindoline derivative. acs.org Furthermore, the mass spectra provided evidence for the presence of both the monomeric and dimeric forms of the 5-bromo-7-nitrosoindoline product, corroborating the findings from the temperature-dependent NMR studies. nih.gov This confirmation of an equilibrium between species is vital for a complete understanding of the post-photolysis reaction landscape. acs.orgnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. Given that many photochemical reactions proceed via radical intermediates, ESR is a critical tool for mechanistic investigations.

The proposed photolysis mechanism for 7-nitroindoline thiocarbamates involves a radical fragmentation pathway. nih.gov This pathway is believed to generate a resonance-stabilized radical and a thiyl radical (like the ethylthiyl radical). acs.orgnih.gov While direct detection of these specific radicals in the 7-nitroindoline system has not been detailed, ESR spectroscopy is the definitive method for such a task. In practice, due to the extremely short lifetimes of many radical intermediates, a technique called "spin trapping" is often employed. utexas.edu This involves adding a "spin trap" molecule to the reaction mixture, which reacts with the transient radical to form a much more stable radical adduct that can be readily detected and characterized by ESR. utexas.edu The hyperfine splitting constants of the resulting ESR spectrum can then be used to identify the nature of the originally trapped radical. utexas.edu

Time-Resolved Laser Flash Photolysis for Kinetic Studies

LFP allows for the direct observation and kinetic characterization of photo-excited states (singlets and triplets) and other reactive intermediates, such as radicals or the nitronic anhydride (B1165640) intermediates that are key to the photoreactivity of N-acyl-7-nitroindolines. acs.orgopt-ron.com By analyzing the decay kinetics of these transient species at different wavelengths, researchers can determine their lifetimes and rate constants for their subsequent reactions. nih.gov This provides a detailed, step-by-step picture of the primary photochemical events that are too fast to be observed by conventional spectroscopic methods. sun.ac.za

X-ray Crystallography for Structural Confirmation of Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound. This technique determines the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

For novel 7-nitroindoline derivatives or their stable, crystalline photoproducts, X-ray crystallography offers unambiguous confirmation of the proposed structure. nih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis yields detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. researchgate.net Such data is invaluable for validating synthetic procedures and for understanding the structure-property relationships that govern the photochemical behavior of the 7-nitroindoline scaffold.

Design and Synthesis of Novel 7 Nitroindoline Analogs for Enhanced Research Applications

Structure-Reactivity Relationship (SRR) Studies in Photochemistry

The photochemical behavior of 1-acyl-7-nitroindolines is governed by a delicate interplay of electronic and structural factors. Upon irradiation, these compounds undergo a complex reaction sequence to release a carboxylic acid. Mechanistic studies reveal that the process initiates with the photochemical transfer of the acyl group from the amide nitrogen to an oxygen atom of the nitro group, forming a critical intermediate known as an acetic nitronic anhydride (B1165640) rsc.orgresearchgate.net.

From this intermediate, two competing pathways dictate the final products, with the solvent environment playing a crucial role rsc.orgresearchgate.net:

In solutions with high water content: The predominant pathway is an AAL1-like cleavage. This results in an intramolecular redox reaction within the aromatic system, yielding the released carboxylic acid and 7-nitrosoindole rsc.orgresearchgate.net.

In solutions with low water content: The reaction proceeds mainly through a standard AAC2 addition-elimination mechanism, where water acts as a nucleophile, releasing the carboxylic acid and the parent 7-nitroindoline (B34716) rsc.orgresearchgate.net.

The substitution pattern on the aromatic ring significantly influences the efficiency of these photochemical processes. Tuning substituents at the C-4 and C-5 positions has a marked impact on reactivity acs.org. Studies on various substituted 1-acyl-7-nitroindolines have established clear structure-reactivity relationships:

Electron-donating groups: A methoxy group at the 4-position was found to improve photolysis efficiency by more than double researchgate.net. However, excessively strong electron-donating substituents can be detrimental. For instance, a 4-dimethylamino analog was found to be essentially inert to photolysis, and a 1-acetyl-4,5-methylenedioxy-7-nitroindoline was also inert under 350 nm irradiation. This suggests that excessive electron donation can divert the excited state into non-productive pathways researchgate.netnih.gov.

Electron-withdrawing groups: The introduction of additional electron-withdrawing groups can enhance photoreactivity. 1-Acetyl-5,7-dinitroindoline and 1-acetyl-4-methoxy-5,7-dinitroindoline both demonstrated improved photolysis efficiency in aqueous solutions compared to mono-nitro analogs nih.gov.

These findings underscore the importance of electronic tuning in designing 7-nitroindoline derivatives for specific applications.

| Substituent at C4/C5 | Effect on Photoreactivity | Reference Compound |

|---|---|---|

| 4-Methoxy | >2-fold improvement in photolysis efficiency | 1-Acyl-7-nitroindoline |

| 4-Dimethylamino | Compound becomes essentially inert | 1-Acyl-7-nitroindoline |

| 4,5-Methylenedioxy | Inert to 350 nm irradiation | 1-Acyl-7-nitroindoline |

| 5-Nitro (Dinitro compound) | Improved photolysis efficiency | 1-Acyl-4-methoxy-7-nitroindoline |

Development of Substituted Nitroindoline (B8506331) Frameworks with Tuned Reactivity

Building on the understanding of structure-reactivity relationships, researchers have developed novel 7-nitroindoline frameworks to expand their utility. A significant challenge in working with N-acyl-7-nitroindolines is their synthesis, which often requires multiple steps and can be complicated by the poor nucleophilicity of the indoline (B122111) nitrogen acs.orgnih.govacs.org. This has driven the development of alternative photoreactive derivatives that are more synthetically accessible while retaining or even gaining new photochemical properties acs.orgnih.gov.

One major development is the synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates . This new class of photoreactive compounds offers a more direct synthetic route and exhibits a photolysis pathway that differs from that of the analogous N-acyl amides acs.orgnih.gov. Upon illumination, these thiocarbamates yield 5-bromo-7-nitrosoindoline, expanding the scope of available photoreactive 7-nitroindoline derivatives nih.govacs.org.

Another area of development involves the synthesis of dinitroindoline frameworks . The creation of compounds like 1-acetyl-5,7-dinitroindoline and 1-acetyl-4-methoxy-5,7-dinitroindoline was pursued to enhance photolysis efficiency nih.gov. While these compounds did show improved efficiency, their photolysis was less "clean" than that of mono-nitro analogs, producing a mixture of photoproducts, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles nih.gov.

Furthermore, the core 7-nitroindoline structure has been incorporated into more complex molecular architectures, such as photocleavable crosslinkers . These crosslinkers utilize photoreactive N-acyl-7-nitroindoline (NA7N) or N-thiocarbamoyl-7-nitroindoline (NT7N) moieties to create hydrogels that can be degraded or modified with light, offering advanced materials for applications like biophotolithography and tissue engineering biomaterials.org.

| Novel Framework | Key Feature / Rationale | Example Compound(s) |

|---|---|---|

| 7-Nitroindoline-S-thiocarbamates | More efficient synthesis; different photolysis pathway | 5-Bromo-7-nitroindoline-S-ethylthiocarbamate |

| Dinitroindolines | Tuned reactivity for improved photolysis efficiency | 1-Acetyl-5,7-dinitroindoline, 1-Acetyl-4-methoxy-5,7-dinitroindoline |

| Photocleavable Crosslinkers | Incorporation into polymers for light-sensitive materials | Crosslinkers with N-acyl-7-nitroindoline (NA7N) or N-thiocarbamoyl-7-nitroindoline (NT7N) moieties |

Strategies for Improved Photochemical Release Properties and Efficiency

A primary goal in the design of 7-nitroindoline analogs is to improve the efficiency and control of the photochemical release process. Efficiency in this context refers not only to the quantum yield of the photoreaction but also to the ability to trigger the release with high spatial and temporal precision.

One key strategy is the tuning of aromatic substituents . As detailed previously, the addition of an electron-donating 4-methoxy group was shown to significantly enhance photolysis efficiency researchgate.net. Conversely, adding a second nitro group to create dinitroindoline derivatives also led to improved efficiency, demonstrating that both electron-donating and electron-withdrawing groups can be strategically employed to modulate the photoreactivity nih.gov.

A significant advancement has been the development of 7-nitroindoline analogs capable of two-photon absorption (2PA) . N-acyl-7-nitroindolines and the more recent 7-nitroindoline-S-thiocarbamates can undergo photolysis not only with UV light (one-photon absorption at ~350 nm) but also with focused infrared femtosecond laser light (~710 nm) acs.orgnih.govbiomaterials.org. This two-photon excitation mechanism offers profound advantages for research applications:

Precise Spatiotemporal Control: It allows for the release of caged compounds in highly localized, microscopic volumes.

Deeper Tissue Penetration: Infrared light can penetrate biological tissues more deeply than UV light.

Reduced Phototoxicity: The lower energy of infrared light minimizes damage to surrounding biological systems.

The ability of these compounds to undergo two-photon uncaging makes them highly valuable for micropatterning, photolithography, and advanced biological studies where precise control is paramount acs.org. The development of these derivatives represents a major step toward more efficient and versatile photoremovable protecting groups.

| Strategy | Mechanism / Approach | Outcome / Advantage |

|---|---|---|

| Substituent Tuning (Electron-Donating) | Addition of a 4-methoxy group | Greater than two-fold increase in photolysis efficiency |

| Substituent Tuning (Electron-Withdrawing) | Addition of a second nitro group (e.g., 5,7-dinitro) | Improved photolysis efficiency compared to some mono-nitro analogs |

| Two-Photon Absorption (2PA) | Development of analogs (amides and thiocarbamates) that absorb two near-infrared photons | Precise spatiotemporal control, deeper tissue penetration, reduced phototoxicity |

Future Directions and Emerging Research Avenues for 7 Nitroindoline Hydrochloride and Derivatives

Integration with Advanced Catalytic Systems and Methodologies

A significant frontier for 7-nitroindoline (B34716) chemistry is its integration with modern catalytic systems. While the primary application of these molecules has been in photochemistry, their core structure presents untapped potential for catalytic functionalization and use. Research on related indole (B1671886) frameworks highlights promising strategies that could be adapted for 7-nitroindoline derivatives.

Future research could focus on the transition metal-catalyzed C-H functionalization of the 7-nitroindoline scaffold. nih.gov Methods for the regioselective modification of distal positions in related N-heterocycles, such as quinolines, are continually being developed and could offer pathways to new derivatives with tailored properties. nih.gov For instance, Brønsted acid-catalyzed reactions have been successfully employed for the hydroindolation of indoles, with substrates like 5-nitroindole (B16589) showing reactivity under specific thermal conditions. mdpi.com Adapting such transition metal-free catalytic systems to the 7-nitroindoline core could provide efficient routes to novel compounds. mdpi.com Furthermore, exploring the potential of 7-nitroindoline derivatives as ligands in transition metal complexes could open new avenues in catalysis, where the electronic properties of the nitroindoline (B8506331) moiety could influence the catalytic activity of the metal center. rsc.orgmdpi.com The development of light-induced, cerium-catalyzed C-H nitration of indolines to produce C5-nitro indolines points toward the potential for photocatalytic modifications of the indoline (B122111) ring system itself, offering a green and targeted approach to synthesis. corpuspublishers.com

Exploration of Novel Photochemical Transformation Modes

The photochemistry of 7-nitroindoline is rich and continues to be an area of active exploration. While N-acyl-7-nitroindolines are known to release carboxylic acids upon photolysis, recent studies have uncovered new derivatives with distinct photochemical behaviors. nih.govresearchgate.net

A key area of development is the synthesis of novel photoreactive compounds like 5-bromo-7-nitroindoline-S-thiocarbamates. acs.orgnih.gov Unlike their N-acyl counterparts, these molecules undergo photolysis via a different pathway. acs.orgnih.gov Upon irradiation with 350 nm light, they yield 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric forms. acs.orgnih.gov This transformation is believed to proceed through a radical fragmentation mechanism, expanding the scope of reactions that can be initiated by 7-nitroindoline photochemistry. nih.gov

Furthermore, the exploration of both one-photon and two-photon excitation continues to be a major research thrust. Two-photon absorption, typically using near-infrared light (e.g., 710 nm), allows for greater penetration depth in biological tissues and precise spatiotemporal control, making it highly valuable for in vivo applications. acs.orgnih.gov The ability of new derivatives, such as the S-thiocarbamates, to undergo both one- and two-photon photolysis makes them versatile tools for applications ranging from materials science to bioorganic chemistry. nih.govacs.org

| Derivative Class | Excitation Wavelength(s) | Key Photoproduct(s) | Noteworthy Features | Reference |

|---|---|---|---|---|

| N-acyl-7-nitroindolines | ~350 nm (UV) | 7-Nitrosoindole, Carboxylic Acid | Well-established for "uncaging" acids; mechanism involves a nitronic anhydride (B1165640) intermediate. | nih.govresearchgate.net |

| 5-bromo-7-nitroindoline-S-ethylthiocarbamate | 350 nm (one-photon), 710 nm (two-photon) | 5-bromo-7-nitrosoindoline | Proceeds via a different radical fragmentation mechanism; expands the range of photoproducts. | acs.orgnih.gov |

| N-peptidyl-7-nitroindoline | 710 nm (two-photon) | Peptide fragments, 7-nitrosoindole derivatives | Allows for the cleavage of polypeptide backbones for materials engineering applications. |

Computational Design of Next-Generation Nitroindoline Caged Molecules

Computational chemistry is becoming an indispensable tool for accelerating the development of new photocleavable molecules. By modeling reaction pathways and predicting molecular properties, researchers can rationally design next-generation 7-nitroindoline derivatives with enhanced performance.

Quantum chemistry calculations, such as those using B3LYP 6-31G(d,p) methods, have been instrumental in elucidating the photolysis mechanisms of novel derivatives. acs.org For example, computational analysis supported a proposed radical fragmentation mechanism for 7-nitroindoline thiocarbamates and helped characterize the equilibrium between the monomeric and dimeric forms of the 5-bromo-7-nitrosoindoline photoproduct. nih.govacs.org These theoretical insights are crucial for understanding unexpected experimental results and for guiding the synthesis of compounds that favor specific photochemical pathways. acs.org

A major goal in this area is the in silico design of molecules with improved two-photon absorption (2PA) cross-sections. This property is critical for efficient uncaging in biological applications but is often low in simple nitroindoline compounds. mdpi.com Future research will likely focus on computational screening of various substituents on the nitroindoline core to identify structures with optimized 2PA properties. This approach can save significant synthetic effort by prioritizing candidates with the highest probability of success. Tandem uncaging systems, where a 2PA antenna is linked to the nitroindoline cage, represent a promising strategy that can be refined through computational modeling to optimize energy transfer and uncaging efficiency.

Development of Sustainable and Scalable Synthesis Methods for Research Compounds

A significant bottleneck in the widespread use of 7-nitroindoline derivatives has been their synthesis. Traditional methods for preparing N-acyl-7-nitroindolines often involve multiple steps, and the direct acylation of the 7-nitroindoline core can be challenging due to the low nucleophilicity of the aromatic amine. nih.govacs.orgnih.gov This has spurred research into more efficient, scalable, and environmentally friendly synthetic methodologies.

Recent breakthroughs have demonstrated that sustainable synthesis is achievable. For example, a "short and efficient" one-pot, two-reaction sequence has been developed for producing 7-nitroindoline-S-thiocarbamates. nih.gov This method, which starts from commercially available 5-bromo-7-nitroindoline (B556508) and uses triphosgene (B27547) to generate a carbamoyl (B1232498) chloride intermediate in situ, achieves high yields (>90%) and avoids the difficulties of direct acylation. rsc.org

Moreover, the principles of "green chemistry" are beginning to be applied in this field. A light-induced synthesis of C5-nitro indoline has been reported, which leverages a photocatalyst under mild conditions, showcasing a method that is safer and generates less waste compared to traditional nitration techniques. corpuspublishers.com Future work will likely expand on these concepts, exploring the use of aqueous solvent systems, reusable catalysts, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) to make these valuable research compounds more accessible and their production more sustainable. mdpi.com

| Methodology | Derivative Class | Key Advantages | Reference |

|---|---|---|---|

| Traditional Multi-Step Acylation | N-acyl-7-nitroindolines | Established procedures | acs.orgnih.gov |

| One-Pot, Two-Reaction Sequence | 7-Nitroindoline-S-thiocarbamates | High efficiency, high yields (>90%), avoids difficult acylation step. | rsc.org |

| Light-Induced Catalytic Nitration | C5-Nitro indoline | Green methodology, mild conditions, simplistic operation. | corpuspublishers.com |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity and identity of 7-nitroindoline hydrochloride in synthetic batches?

- Methodology : Use high-performance liquid chromatography (HPLC) with a reversed-phase C18 column (e.g., 150 × 4.6 mm, 3 µm) and a mobile phase of acetonitrile/0.2 M ammonium acetate buffer (50:50). Validate the method by assessing linearity (R² > 0.999), precision (%RSD < 2%), and detection limits (LOD/LOQ) using ICH guidelines. For structural confirmation, combine with NMR (¹H/¹³C) and FT-IR spectroscopy to verify functional groups like the nitro and indoline moieties .

Q. How should researchers design a factorial experiment to optimize the synthesis of this compound?

- Methodology : Apply a 2³ factorial design to evaluate critical variables (e.g., temperature, solvent ratio, reaction time). For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Solvent (MeOH:H₂O) | 3:1 | 1:1 |

| Reaction Time | 4 hrs | 12 hrs |

| Analyze outcomes (yield, purity) using ANOVA to identify significant factors. Replicate experiments to ensure robustness . | ||

Q. What protocols ensure reliable solubility and stability testing of this compound in aqueous buffers?

- Methodology : Prepare stock solutions in methanol (5 mg/mL) and dilute in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure solubility via UV-Vis at λmax (e.g., 320 nm) and validate using HPLC. For stability, incubate samples at 25°C/60% RH and 40°C/75% RH over 30 days, monitoring degradation products. Use Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the kinetic analysis of this compound degradation pathways?

- Methodology :

Replicate experiments under identical conditions to rule out procedural errors.

Vary controls : Compare degradation in inert (N₂ atmosphere) vs. oxidative (H₂O₂-added) environments.

Advanced analytics : Employ LC-MS/MS to identify intermediate products (e.g., nitroso derivatives) and validate using isotopic labeling.

Statistical reconciliation : Apply multivariate regression to isolate confounding variables (e.g., light exposure, trace metals) .

Q. What strategies improve the reproducibility of this compound’s pharmacological activity in cell-based assays?

- Methodology :

- Standardize cell lines : Use authenticated cultures (e.g., ATCC) and passage numbers <20.

- Dose optimization : Pre-test cytotoxicity via MTT assay (e.g., 1–100 µM range).

- Buffer consistency : Prepare fresh solutions in HBSS with 0.1% DMSO to avoid precipitation.

- Blinded analysis : Assign independent researchers to data collection and interpretation to minimize bias .

Q. How should researchers validate novel polymorphic forms of this compound discovered during crystallization?

- Methodology :

PXRD : Compare diffraction patterns with known forms (e.g., Form I vs. Form II).

DSC/TGA : Determine thermal stability (e.g., melting points, decomposition profiles).

Solubility studies : Test dissolution rates in biorelevant media (FaSSIF/FeSSIF).

In vivo correlation : Assess bioavailability in rodent models using AUC₀–24h calculations .

Data Presentation and Compliance

Q. What are the best practices for reporting this compound data in peer-reviewed journals?

- Guidelines :

- Tables/Figures : Label all axes, include error bars (SEM/SD), and provide raw data in supplementary files.

- Ethics compliance : Declare animal/cell line ethics approvals (e.g., NIH guidelines) in methods .

- Reproducibility : Detail instrument models (e.g., Agilent 1260 HPLC), software versions, and exact buffer compositions .

Contradictory Evidence Resolution Table

| Issue | Recommended Approach | Reference |

|---|---|---|

| Degradation kinetics | LC-MS/MS + isotopic tracing | |

| Polymorph stability | PXRD + dissolution testing | |

| Cell assay variability | Blinded analysis + standardized cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.